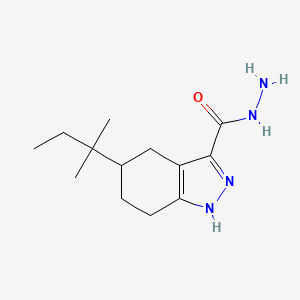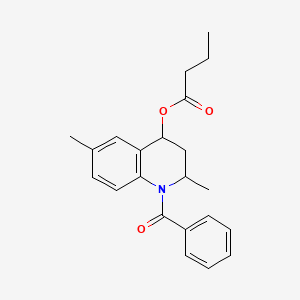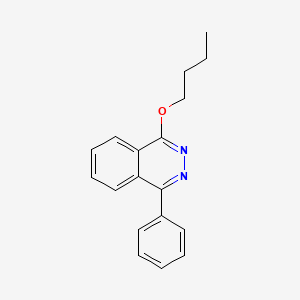
4-bromo-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide is a chemical compound that belongs to the sulfonamide family. It is a white crystalline powder that is soluble in organic solvents. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine and agriculture.
Wirkmechanismus
The mechanism of action of 4-bromo-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in inflammation and tumor growth. It may also act on neurotransmitter systems in the brain to improve cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide has significant biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models. It has also been shown to improve cognitive function and memory in mice. In addition, it has been shown to have low toxicity and good pharmacokinetic properties, making it a promising drug candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-bromo-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide in lab experiments is its ability to inhibit the growth of fungi and insects, making it useful in agriculture research. It also has anti-inflammatory and anti-tumor properties, making it useful in medical research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Zukünftige Richtungen
There are several future directions for research on 4-bromo-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide. One direction is to investigate its potential as a drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another direction is to optimize its use as a fungicide and insecticide in agriculture. Further studies are also needed to fully understand its mechanism of action and to identify potential side effects. Overall, 4-bromo-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide has significant potential for further research and development in various fields.
Synthesemethoden
The synthesis of 4-bromo-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide involves the reaction of 4-bromo-2-nitroaniline with ethyl 2-pyridylmethyl sulfone in the presence of a reducing agent such as iron powder. The resulting product is then treated with sulfuric acid to obtain the final compound. This method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
4-bromo-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide has been studied for its potential applications in various fields. In medicine, it has been shown to have anti-inflammatory and anti-tumor properties. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. In agriculture, it has been used as a fungicide and insecticide due to its ability to inhibit the growth of fungi and insects.
Eigenschaften
IUPAC Name |
4-bromo-2-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3S/c1-2-20-13-9-11(15)6-7-14(13)21(18,19)17-10-12-5-3-4-8-16-12/h3-9,17H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSJSDKRLJSYIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Br)S(=O)(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-dimethoxyphenyl)acrylamide](/img/structure/B5204720.png)
![N-[3-(diisobutylamino)-2-hydroxypropyl]-4-methyl-N-phenylbenzenesulfonamide](/img/structure/B5204723.png)


![2-methoxyethyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5204741.png)

![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-ethylpiperazine](/img/structure/B5204754.png)
![8-[4-(3-chlorophenoxy)butoxy]quinoline](/img/structure/B5204759.png)
![N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-2-quinoxalinyl}-4-methylbenzenesulfonamide](/img/structure/B5204761.png)
![ethyl 1-[3-(1,3-benzodioxol-5-yl)-2-methylpropyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B5204767.png)
![3-chloro-N-({[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5204771.png)
![2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline](/img/structure/B5204773.png)
